molecular formula C13H16F3NO9S B13851821 methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

Cat. No.: B13851821
M. Wt: 419.33 g/mol
InChI Key: VIOOBHRPBYGYGY-PSQZEURLSA-M
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Description

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ion and a trifluoromethanesulfonate group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate typically involves multiple steps. The process begins with the preparation of the pyridinium ion, followed by the introduction of the oxolan ring. The final step involves the addition of the trifluoromethanesulfonate group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-C-[4-chloro-3-(4-ethoxybenzyl)phenyl]-α-D-glucopyranoside
  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Uniqueness

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16F3NO9S

Molecular Weight

419.33 g/mol

IUPAC Name

methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1

InChI Key

VIOOBHRPBYGYGY-PSQZEURLSA-M

Isomeric SMILES

COC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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